molecular formula C11H14BrClO B8001871 1-Bromo-3-chloro-4-n-pentyloxybenzene

1-Bromo-3-chloro-4-n-pentyloxybenzene

Cat. No.: B8001871
M. Wt: 277.58 g/mol
InChI Key: VVUDUWKJNQCNHM-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-4-n-pentyloxybenzene is an organic compound that belongs to the class of halogenated benzenes It is characterized by the presence of bromine, chlorine, and a pentyloxy group attached to a benzene ring

Preparation Methods

1-Bromo-3-chloro-4-n-pentyloxybenzene can be synthesized through several methods. One common approach involves the electrophilic substitution reaction of 3-chlorophenol with n-pentyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 3-chlorophenylboronic acid is reacted with 1-bromo-4-n-pentyloxybenzene under mild conditions .

Chemical Reactions Analysis

1-Bromo-3-chloro-4-n-pentyloxybenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-3-chloro-4-n-pentyloxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-4-n-pentyloxybenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations through electrophilic or nucleophilic pathways. In biological systems, its mechanism of action may involve interactions with cellular targets, such as enzymes or receptors, leading to specific biological effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

1-Bromo-3-chloro-4-n-pentyloxybenzene can be compared with other halogenated benzenes, such as:

The presence of the pentyloxy group in this compound provides unique chemical properties that make it suitable for specific applications in synthesis and research.

Properties

IUPAC Name

4-bromo-2-chloro-1-pentoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrClO/c1-2-3-4-7-14-11-6-5-9(12)8-10(11)13/h5-6,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUDUWKJNQCNHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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